molecular formula C7H4ClN3O2 B8188133 7-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

7-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

Cat. No.: B8188133
M. Wt: 197.58 g/mol
InChI Key: FSRJUJVEFJLIEQ-UHFFFAOYSA-N
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Description

7-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

7-chloro-2H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-6-4-3(1-2-9-6)5(7(12)13)11-10-4/h1-2H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRJUJVEFJLIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NNC(=C21)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates, which then undergo 1,3-dipolar cycloaddition with ethyl propionate . The resulting pyrazolo[3,4-c]pyridine derivatives can be further chlorinated to introduce the chlorine atom at the 7-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7-position can be substituted with different nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various 7-substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

7-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 7-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.

    1H-Pyrrolo[2,3-b]pyridines: These compounds have a pyrrolo ring fused to a pyridine ring, offering different biological activities and applications.

Uniqueness

7-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is unique due to the presence of the chlorine atom at the 7-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile building block in medicinal chemistry.

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